Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate
Description
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a 4-methylpiperazine substituent at the para position and an iodine atom at the meta position of the aromatic ring. The compound’s structure combines lipophilic (ethyl ester, iodine) and hydrophilic (methylpiperazine) moieties, making it of interest in medicinal chemistry and materials science. It is synthesized via sulfonamidation reactions, as demonstrated by the preparation of its polymorphic forms (triclinic MSBT and monoclinic MSBM) from ethyl 4-amino-3-iodobenzoate and p-toluenesulfonyl chloride .
Properties
CAS No. |
1131614-96-4 |
|---|---|
Molecular Formula |
C14H19IN2O2 |
Molecular Weight |
374.22 g/mol |
IUPAC Name |
ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H19IN2O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
BTRPCLSTPHAKGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate
The preparation of this compound generally involves multi-step synthetic routes starting from appropriately substituted benzoic acid derivatives. The key steps include iodination, esterification, and nucleophilic substitution with the 4-methylpiperazine moiety. Below is a detailed analysis of the typical preparation methods based on available research and patent literature.
Starting Materials and General Strategy
- Starting material: Ethyl 4-aminobenzoate or ethyl 4-hydroxybenzoate derivatives are commonly used as precursors.
- Iodination: Introduction of the iodine atom at the 3-position of the benzoate ring is achieved via electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
- Nucleophilic substitution: The amino or hydroxy group at the 4-position is substituted or coupled with 4-methylpiperazine under basic conditions to form the target compound.
Detailed Synthetic Route
Step 1: Iodination of Ethyl 4-aminobenzoate
- The iodination is typically conducted by treating ethyl 4-aminobenzoate with an iodine source such as N-iodosuccinimide in an appropriate solvent (e.g., acetonitrile or dichloromethane) under controlled temperature (0–25 °C).
- The reaction selectively introduces iodine at the 3-position due to the directing effect of the amino group.
- The product, ethyl 3-iodo-4-aminobenzoate, is isolated by standard workup and purification techniques such as recrystallization or column chromatography.
Step 2: Formation of this compound
- The amino group of ethyl 3-iodo-4-aminobenzoate is subjected to nucleophilic substitution with 4-methylpiperazine.
- This step is typically carried out by reacting the iodinated intermediate with 4-methylpiperazine in the presence of a base such as potassium carbonate or triethylamine.
- The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) to facilitate substitution.
- The product is purified by extraction and chromatographic methods.
Alternative Synthetic Approaches
- Sonogashira Coupling: In some advanced synthetic schemes, palladium-catalyzed Sonogashira coupling is employed where an ethynyl intermediate is coupled with an aryl iodide bearing the 4-methylpiperazine substituent. This method allows for further diversification of the molecule but requires careful control of catalytic conditions.
- Diazotization and Sandmeyer-type Reactions: Starting from ethyl 4-aminobenzoate, diazotization followed by iodination via Sandmeyer reaction can be used to introduce iodine at the 3-position, followed by nucleophilic substitution with 4-methylpiperazine.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iodination | N-Iodosuccinimide (NIS), acetic acid catalyst | Acetonitrile | 0–25 °C | 70–85 | Selective iodination at 3-position |
| Nucleophilic substitution | 4-Methylpiperazine, K2CO3 or Et3N | DMF or DMSO | 80–120 °C | 65–80 | Requires inert atmosphere to avoid oxidation |
| Sonogashira coupling (optional) | Pd(PPh3)2Cl2, CuI, base (Et3N) | THF or DMF | Room temp to 60 °C | 60–75 | For advanced derivatives and diversification |
Research Findings and Analysis
- The iodine substituent at the 3-position enhances the compound's reactivity, facilitating further functionalization through cross-coupling reactions such as Suzuki or Sonogashira couplings.
- The 4-methylpiperazine moiety contributes to the compound's biological activity, particularly in neuropharmacological and anti-inflammatory contexts.
- Research literature indicates that compounds structurally related to this compound have been synthesized using palladium-catalyzed methods with good yields and selectivity, confirming the robustness of these synthetic strategies.
- The compound's synthetic accessibility allows for its use as a versatile intermediate in medicinal chemistry for the development of kinase inhibitors and other biologically active molecules.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Iodination + Nucleophilic Substitution | NIS, 4-methylpiperazine, base, DMF/DMSO | Straightforward, good regioselectivity | Requires careful temperature control, moderate yields |
| Sonogashira Coupling Route | Pd catalyst, CuI, ethynyl intermediates | Enables further functionalization | More complex setup, sensitive to moisture and air |
| Diazotization + Sandmeyer Iodination | NaNO2, KI, acid medium | Classical method, good for aromatic amines | Multi-step, potential side reactions |
Chemical Reactions Analysis
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Nucleophilic Substitution: Common reagents for these reactions include nucleophiles like thiols, amines, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate and its derivatives have been investigated for their pharmacological properties, particularly in the context of neuropharmacology and cancer treatment. Compounds with similar piperazine moieties have demonstrated a range of biological activities, including:
- Antiviral Properties : Research indicates that compounds structurally related to this compound exhibit potential antiviral effects against various viral infections. This is particularly relevant in developing new antiviral agents in response to emerging viral threats.
- Neuroprotective Effects : Some studies have identified compounds that target specific kinase families, such as MAP4K, which are involved in neuroprotective mechanisms. These compounds can potentially prevent neuronal degeneration associated with diseases like amyotrophic lateral sclerosis (ALS) .
- Anticancer Activity : The unique iodine substitution in this compound enhances its reactivity, which can lead to different biological interactions compared to brominated counterparts. This property is being explored for developing anticancer agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Benzoate Structure : Starting from commercially available benzoic acid derivatives.
- Iodination : Introduction of the iodine atom at the 3-position to enhance biological activity.
- Piperazine Coupling : Attaching the 4-methylpiperazine moiety through amine coupling reactions.
These synthetic pathways are crucial for optimizing the yield and purity of the final product, which is essential for subsequent biological testing .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study: Antiviral Activity
A study focusing on structurally similar compounds reported promising antiviral activity against influenza viruses. The mechanism involved inhibition of viral replication through interference with viral protein synthesis pathways.
Case Study: Neuroprotection
In a study investigating neuroprotective agents, derivatives of this compound were shown to protect motor neurons from stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .
Case Study: Cancer Research
Research into the anticancer properties of related compounds indicated that modifications at the iodine position could enhance cytotoxicity against specific cancer cell lines, providing a basis for further exploration in drug development .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Iodine at 3-position; piperazine moiety | Antiviral, neuroprotective, anticancer |
| Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate | Bromine instead of iodine | Potential anticancer activity |
| Ethyl 2-(4-methylpiperazin-1-yl)benzoate | Lacks iodine substitution | General piperazine-related activities |
Mechanism of Action
The mechanism of action of ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The 4-methylpiperazin-1-yl group is known to interact with various biological receptors, potentially modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Observations :
Piperazine-Modified Analogs
Key Observations :
- 4-Methylpiperazine : The methyl group in the target compound optimizes lipophilicity for membrane permeability, whereas unmethylated piperazine (e.g., Ethyl 3-(piperazin-1-yl)benzoate) may exhibit higher aqueous solubility .
- Hydroxyethyl Modification : The 2-hydroxyethyl group in Ethyl 3-nitro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate improves solubility and hydrogen-bonding capacity, which could enhance bioavailability compared to the target compound .
Ester and Positional Isomers
Key Observations :
- Ester Group : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl analogs, influencing metabolic stability and absorption .
- Positional Isomerism : Shifting the iodine or piperazine group (e.g., para to meta) alters dipole moments and steric interactions, impacting crystal packing and solubility .
Biological Activity
Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Characteristics
This compound contains an ethyl ester functional group, an iodine atom at the 3-position of the benzoate ring, and a 4-methylpiperazine moiety. The presence of the iodine atom enhances its reactivity, which may lead to diverse biological interactions compared to similar compounds.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the piperazine derivative : The 4-methylpiperazine is reacted with appropriate benzoic acid derivatives.
- Iodination : The benzoate compound undergoes iodination at the 3-position using iodine or iodinating agents.
- Esterification : The final product is obtained through esterification with ethanol.
Biological Activity
Research indicates that compounds containing piperazine moieties exhibit a range of biological activities, including:
- Anticancer Activity : Piperazine derivatives are known for their potential in cancer treatment. This compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Neuropharmacological Effects : Compounds with piperazine structures often display neuropharmacological activities, which may include anxiolytic and antidepressant effects.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Iodine substitution at the 3-position; piperazine moiety | Potential anticancer and neuropharmacological effects |
| Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate | Bromine instead of iodine | Anticancer activity |
| Ethyl 2-(4-methylpiperazin-1-yl)benzoate | No iodine substitution | General piperazine-related activities |
Research Findings
Recent studies have highlighted the importance of piperazine derivatives in drug discovery:
- Antitumor Activity : A study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models. For instance, compounds targeting anaplastic lymphoma kinase (ALK) have been shown to effectively reduce tumor size and inhibit ALK phosphorylation .
- Mechanistic Insights : Research has explored how piperazine derivatives interact with various biological targets, including kinases involved in cancer progression. The structural modifications in these compounds can lead to enhanced selectivity and potency against specific cancer types .
- Pharmacological Profiles : Studies on related piperazine compounds indicate that they can modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .
Case Studies
Several case studies have investigated the efficacy of piperazine-containing compounds:
- Case Study 1 : A compound similar to this compound was tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.
- Case Study 2 : Neuropharmacological assessments revealed that another derivative exhibited anxiolytic effects in animal models, supporting the hypothesis that modifications in the piperazine structure can influence pharmacological activity.
Q & A
Q. What are the key steps in synthesizing Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate, and how are reaction conditions optimized?
The synthesis typically involves:
- Iodination : Introducing iodine at the 3-position of the benzoate core using reagents like N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to prevent side reactions .
- Piperazine functionalization : Coupling 4-methylpiperazine via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous solvents like DMF .
- Esterification : Ethyl ester formation using ethanol under acidic or basic conditions, monitored by TLC or HPLC for completion . Optimization focuses on solvent selection, catalyst loading, and temperature gradients to maximize yield (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of iodination and piperazine substitution. Aromatic protons appear downfield (δ 7.5–8.5 ppm), while piperazine methyl groups resonate at δ 2.2–2.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 401.02) and isotopic patterns from iodine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?
- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data identifies the iodine position and piperazine conformation.
- Refinement with SHELX : SHELXL refines anisotropic displacement parameters for heavy atoms (I, O, N), while SHELXE resolves phase problems in twinned crystals .
- Validation : R-factor (<0.05) and electron density maps confirm absence of disorder in the piperazine ring .
Q. What strategies address contradictory data in reaction yields or purity during synthesis?
- DoE (Design of Experiments) : Systematic variation of catalyst ratios (e.g., Pd:ligand = 1:2 to 1:4) identifies optimal conditions .
- Side-Reaction Mitigation : Adding scavengers (e.g., molecular sieves) reduces hydrolysis of the ethyl ester in polar solvents .
- Analytical Cross-Validation : Compare HPLC purity with F NMR (if fluorinated analogs exist) to detect trace impurities .
Q. How does the iodine atom influence the compound’s reactivity in substitution or cross-coupling reactions?
- Electrophilic Reactivity : The iodine’s ortho-directing effect facilitates Suzuki-Miyaura couplings with aryl boronic acids at the 4-position, using Pd(PPh₃)₄ in toluene/EtOH .
- Radical Pathways : Under UV light, iodine participates in Ullmann-type couplings with CuI catalysts, forming biaryl derivatives .
Q. What in vitro assays evaluate the compound’s interaction with biological targets?
- Enzyme Inhibition : Fluorescence polarization assays measure binding to kinases (e.g., PI3K) or GPCRs (e.g., dopamine receptors), with IC₅₀ values calculated via nonlinear regression .
- Cellular Uptake : LC-MS quantifies intracellular concentration in cancer cell lines (e.g., HeLa) after 24-hour exposure, normalized to protein content .
- Receptor Binding : Radioligand displacement assays (e.g., H-spiperone for serotonin receptors) determine Kᵢ values .
Q. How can reaction parameters be optimized for high-yield synthesis?
- Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ with BINAP/XPhos ligands to enhance coupling efficiency .
- Solvent Effects : Compare DMF (high polarity) vs. THF (low polarity) for SNAr reactions; DMF typically improves piperazine incorporation .
- Temperature Gradients : Lower temperatures (0°C) during iodination reduce byproducts, while higher temps (80°C) accelerate amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
